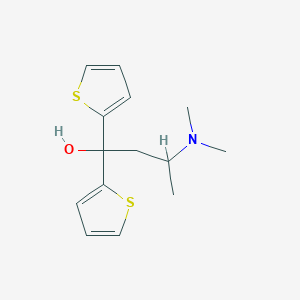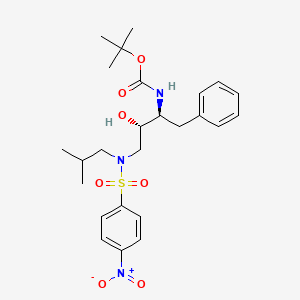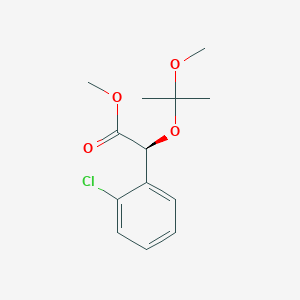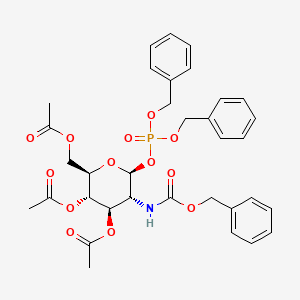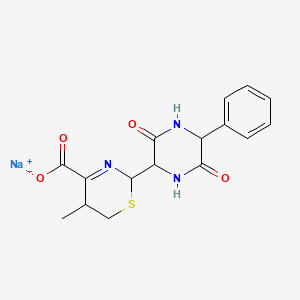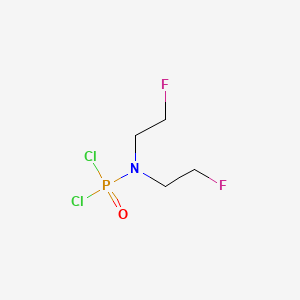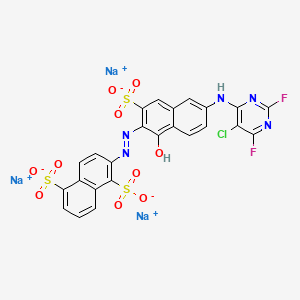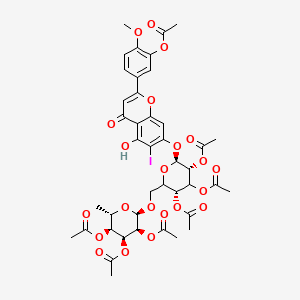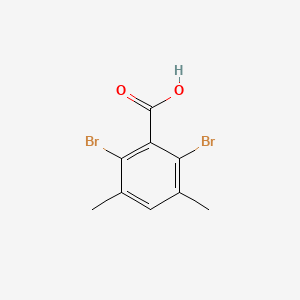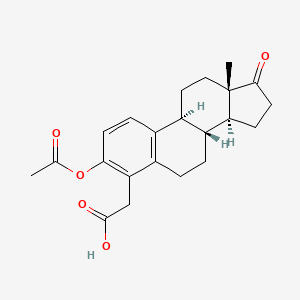
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of an acetyloxy group, which is a functional group with the formula −OCOCH₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid typically involves the acetylation of estradiol derivatives. One common method includes the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acetyl chloride (CH₃COCl) and triethylamine (Et₃N) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in various physiological processes. This modulation can lead to changes in cellular function, growth, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid, known for its role in hormone regulation.
Estrone: Another estrogen hormone with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its specific acetyloxy modification, which can enhance its stability and bioavailability compared to its parent compound, estradiol. This modification also allows for selective interactions with estrogen receptors, potentially leading to more targeted therapeutic effects.
Propriétés
Formule moléculaire |
C22H26O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-4-yl]acetic acid |
InChI |
InChI=1S/C22H26O5/c1-12(23)27-19-7-5-13-14(17(19)11-21(25)26)3-4-16-15(13)9-10-22(2)18(16)6-8-20(22)24/h5,7,15-16,18H,3-4,6,8-11H2,1-2H3,(H,25,26)/t15-,16-,18+,22+/m1/s1 |
Clé InChI |
RBRXHIYGQUCVLX-LVOOAJGHSA-N |
SMILES isomérique |
CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC(=O)O |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


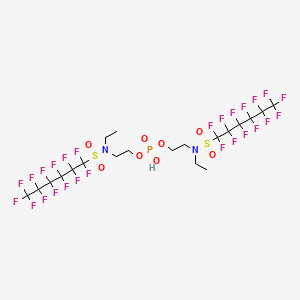
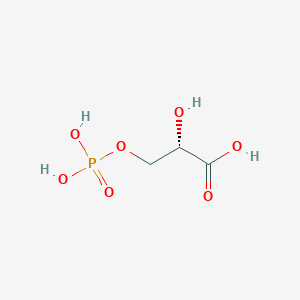
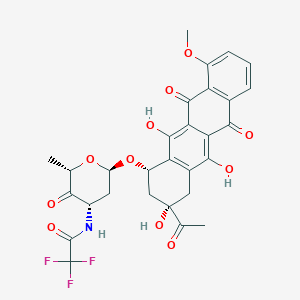
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
